2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
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Overview
Description
2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[45]DECA-1,3-DIENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of triazaspiroundecane derivatives This compound is characterized by its unique spirocyclic structure, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the triazole ring: The triazole ring is introduced through a cycloaddition reaction, often using azides and alkynes as starting materials.
Functional group modifications: Various functional groups, such as methylsulfanyl and carboxamide, are introduced through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-DIMETHYLPHENYL)-N-(4-METHYLPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE
- This compound
Uniqueness
The uniqueness of this compound lies in its spirocyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(4-methylphenyl)-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4OS/c1-16-5-9-20(10-6-16)25-23(29)28-13-11-24(12-14-28)26-21(22(27-24)30-4)19-8-7-17(2)18(3)15-19/h5-10,15H,11-14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJHLXLXIIGES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)N=C(C(=N3)SC)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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